3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness
3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydroxyl, and thiazole functionalities makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5(2-8)7(10)6-3-9-4-11-6/h3-5,7,10H,2,8H2,1H3 |
InChI Key |
NOQXIDURKBRJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CN=CS1)O |
Origin of Product |
United States |
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